2-Methyl-2-propyl-1-pentanol

Boiling point Volatility Thermal stability

2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) is a branched-chain primary alcohol with molecular formula C9H20O and molecular weight 144.25 g/mol. It is characterized by a pentanol backbone bearing a methyl and a propyl group at the 2-position, yielding a sterically hindered hydroxyl environment.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 57409-52-6
Cat. No. B3022817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propyl-1-pentanol
CAS57409-52-6
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCC(C)(CCC)CO
InChIInChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3
InChIKeyVEOIPGBMBGMJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6): Baseline Physicochemical Profile for Procurement Specification


2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) is a branched-chain primary alcohol with molecular formula C9H20O and molecular weight 144.25 g/mol [1]. It is characterized by a pentanol backbone bearing a methyl and a propyl group at the 2-position, yielding a sterically hindered hydroxyl environment . Key baseline properties include a density of 0.825 g/cm³, boiling point of 183.8°C at 760 mmHg, flash point of 71.1°C, logP of 2.585, and refractive index of 1.431 .

Why In-Class C9H20O Branched Alcohols Cannot Substitute 2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) Without Performance Drift


Although C9H20O branched alcohols share the same molecular formula, variations in carbon skeleton branching—position, number, and length of alkyl substituents—substantially alter physicochemical properties critical to application performance [1]. For example, boiling point differences exceeding 50°C exist among constitutional isomers, directly impacting volatility, solvent recovery efficiency, and thermal stability windows . Similarly, density variations of up to 1% and logP differences >1 unit affect formulation compatibility, extraction selectivity, and partition behavior . Substitution without rigorous validation therefore introduces measurable performance drift in processes where these properties are specification-critical.

Quantitative Differentiation of 2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) Against C9H20O Isomers and C6 Analogs


Boiling Point Elevation Differentiates 2-Methyl-2-propyl-1-pentanol from Lower-Volatility Isomers

2-Methyl-2-propyl-1-pentanol exhibits a boiling point of 183.8°C at 760 mmHg, which is 56.8°C higher than 3-Methyl-3-octanol (127°C) and 14.2°C higher than 3,5-Dimethyl-3-heptanol (176.6°C) under identical pressure [1]. This elevated boiling point directly correlates with reduced volatility and broader thermal processing windows, distinguishing it as a higher-temperature-tolerant solvent or intermediate among C9H20O isomers .

Boiling point Volatility Thermal stability Solvent recovery

Density Distinction of 2-Methyl-2-propyl-1-pentanol Relative to C9H20O Counterparts

The density of 2-Methyl-2-propyl-1-pentanol is 0.825 g/cm³, which is 0.9% higher than 3,5-Dimethyl-3-heptanol (0.8177 g/cm³) and 0.4% higher than 3-Methyl-3-octanol (0.822 g/mL) at comparable temperatures [1]. While modest, these density differences can significantly impact mass-based volumetric calculations in continuous-flow processes, gravimetric dispensing, and buoyancy-driven separations [2].

Density Formulation compatibility Liquid handling

LogP Hydrophobicity Differentiates 2-Methyl-2-propyl-1-pentanol from Shorter-Chain Analogs

2-Methyl-2-propyl-1-pentanol has a measured logP of 2.585, significantly higher than the logP of 1.415 for the smaller branched analog 2-Methyl-1-pentanol (C6H14O) . This 1.17 logP unit difference corresponds to approximately a 15-fold increase in octanol-water partition coefficient, indicating substantially greater hydrophobicity and lipid solubility [1].

LogP Partition coefficient Hydrophobicity Extraction

Flash Point Safety Margin Differentiates 2-Methyl-2-propyl-1-pentanol from More Volatile C9H20O Isomers

2-Methyl-2-propyl-1-pentanol has a flash point of 71.1°C, which is 9.7°C higher than 2,2,5-Trimethylhexan-3-ol (61.4°C) and comparable to 3,5-Dimethyl-3-heptanol (70.0°C) . The elevated flash point relative to more volatile C9H20O isomers provides a wider safety margin during handling and storage, potentially reducing regulatory classification burdens for certain applications .

Flash point Safety Flammability Storage

Spectral Fingerprint: Unique NMR and FTIR Signatures for Compound-Specific Identification

2-Methyl-2-propyl-1-pentanol has a documented spectral library entry comprising 4 NMR spectra and 2 FTIR spectra in the SpectraBase database, with compound ID KH1KVHOXhtT [1]. This spectral fingerprint is unique to this specific C9H20O isomer and serves as a definitive analytical tool for identity confirmation, purity assessment, and detection of counterfeit or mislabeled material [2].

NMR FTIR Spectral identification Quality control

Evidence-Driven Application Scenarios for 2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) Procurement


High-Temperature Solvent for Organic Synthesis

With a boiling point of 183.8°C—56.8°C higher than 3-Methyl-3-octanol—2-Methyl-2-propyl-1-pentanol is well-suited as a reaction solvent for processes requiring elevated temperatures without significant evaporative loss . Its medium polarity and hindered hydroxyl group further reduce undesired nucleophilic participation in sensitive transformations .

Hydrophobic Partitioning Agent in Liquid-Liquid Extraction

The logP of 2.585—1.17 units higher than 2-Methyl-1-pentanol—makes this compound an effective extraction solvent for hydrophobic analytes from aqueous matrices. The 15-fold greater partition coefficient directly translates to improved recovery efficiency in analytical and preparative separations .

Intermediate for Fragrance and Flavor Compound Synthesis

As a branched C9 alcohol, 2-Methyl-2-propyl-1-pentanol serves as a versatile building block for esterification or etherification to produce fragrance esters and flavor compounds . Its unique branching pattern yields derivatives with distinct odor profiles compared to linear or differently branched isomers [1].

Reference Standard for Isomer-Specific Quality Control

The documented 4 NMR and 2 FTIR spectra in the SpectraBase library provide an unambiguous reference fingerprint for identity verification [2]. This is critical for laboratories requiring exact isomer identity, such as in pharmaceutical impurity profiling or forensic analysis.

Technical Documentation Hub

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